molecular formula C18H23NO B3852051 1-[(2-ethyl-1-piperidinyl)methyl]-2-naphthol

1-[(2-ethyl-1-piperidinyl)methyl]-2-naphthol

Cat. No. B3852051
M. Wt: 269.4 g/mol
InChI Key: UCEHWYYWQMPXQZ-UHFFFAOYSA-N
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Description

1-[(2-ethyl-1-piperidinyl)methyl]-2-naphthol, also known as 1-(2-ethylpiperidin-1-yl)-2-naphthol (EPN), is a chemical compound with potential pharmacological properties. It is a member of the naphthol family and has been studied for its potential use in various scientific research applications.

Mechanism of Action

EPN is believed to exert its pharmacological effects through its interaction with the sigma-1 receptor. Studies have shown that EPN can modulate the activity of the sigma-1 receptor, leading to changes in downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
EPN has been shown to have a range of biochemical and physiological effects, including modulation of calcium signaling, neurotransmitter release, and neuronal excitability. Additionally, EPN has been shown to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPN for lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in various physiological processes. However, one limitation of EPN is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on EPN, including further investigation of its potential therapeutic use in neurological disorders, as well as its potential use as a tool for studying the sigma-1 receptor and its downstream signaling pathways. Additionally, further research is needed to explore the potential toxicity of EPN and its effects on other physiological systems.

Scientific Research Applications

EPN has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for neurological disorders. Studies have shown that EPN has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, memory, and mood.

properties

IUPAC Name

1-[(2-ethylpiperidin-1-yl)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-2-15-8-5-6-12-19(15)13-17-16-9-4-3-7-14(16)10-11-18(17)20/h3-4,7,9-11,15,20H,2,5-6,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEHWYYWQMPXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethyl-1-piperidinyl)methyl]-2-naphthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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